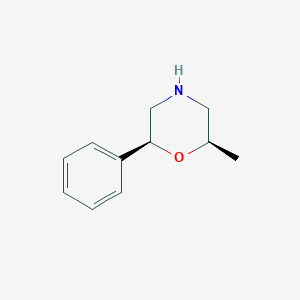
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde, otherwise known as 2,6-DPIC, is an organic compound with a unique structure. It is a derivative of isoindole, and is commonly used in the synthesis of various compounds due to its versatile reactivity. The structure of 2,6-DPIC is of interest to many researchers due to its potential applications in the field of medicinal chemistry.
科学的研究の応用
2,6-DPIC has been studied extensively in the fields of medicinal chemistry and biochemistry. One of its most promising applications is in the synthesis of a variety of heterocyclic compounds, such as isoindolines and pyrrolidines, which have been found to have potential therapeutic applications. Additionally, 2,6-DPIC can be used as a building block for the synthesis of a number of other compounds.
作用機序
The exact mechanism of action of 2,6-DPIC is still not fully understood. However, it is believed that the compound can act as an alkylating agent, potentially forming covalent bonds with proteins or other molecules. This could lead to changes in the structure and function of proteins, which could have a variety of effects on the body.
Biochemical and Physiological Effects
2,6-DPIC has been studied for its potential effects on the body. In vitro studies have shown that the compound can inhibit the growth of certain cancer cell lines, suggesting that it may have therapeutic applications. Additionally, the compound has been found to have anti-inflammatory and antioxidant properties in animal models, suggesting that it may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
2,6-DPIC has several advantages for use in laboratory experiments. It is relatively stable and has a relatively low toxicity, making it safe to use in the lab. Additionally, it is relatively easy to synthesize, making it an ideal compound for use in synthesis experiments. However, due to its reactive nature, it can be difficult to store and handle, and it can react with other compounds in solution, making it difficult to use in certain experiments.
将来の方向性
The potential applications of 2,6-DPIC are vast, and there are many future directions for research. One potential area of research is to further explore the compound’s potential therapeutic applications, such as its ability to inhibit the growth of cancer cells. Additionally, further research can be done to explore the compound’s potential as a building block for the synthesis of other compounds. Finally, further research can be done to explore the compound’s potential as an alkylating agent, and to better understand its mechanism of action.
合成法
2,6-DPIC is typically synthesized through a multi-step process. The first step involves the reaction of 2-bromo-6-methylpyridine with ethyl chloroformate to form 2-bromo-6-methylpyridine ethyl ester. This is then reacted with potassium carbonate to form 2-bromo-6-methylpyridine ethyl carbonate. The carbonate is then hydrolyzed to form 2-bromo-6-methylpyridine ethyl alcohol. Finally, the alcohol is oxidized with sodium hypochlorite to form 2,6-DPIC.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde' involves the condensation of 3,4-dimethoxyphenylacetic acid with 2,6-dioxopiperidine-3-carboxylic acid, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "3,4-dimethoxyphenylacetic acid", "2,6-dioxopiperidine-3-carboxylic acid", "Acetic anhydride", "Sulfuric acid", "Sodium acetate", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Chloroform", "Ethanol" ], "Reaction": [ "Step 1: Condensation of 3,4-dimethoxyphenylacetic acid with 2,6-dioxopiperidine-3-carboxylic acid using acetic anhydride and sulfuric acid as catalysts to form 2-(3,4-dimethoxyphenyl)-2,6-dioxopiperidine-3-carboxylic acid.", "Step 2: Cyclization of 2-(3,4-dimethoxyphenyl)-2,6-dioxopiperidine-3-carboxylic acid using sodium acetate and acetic anhydride to form 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid.", "Step 3: Oxidation of 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carboxylic acid using sodium nitrite and hydrochloric acid to form 2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde.", "Step 4: Purification of the final product using sodium hydroxide and chloroform, followed by recrystallization from ethanol." ] } | |
CAS番号 |
2582979-82-4 |
製品名 |
2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindole-5-carbaldehyde |
分子式 |
C14H12N2O4 |
分子量 |
272.3 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



